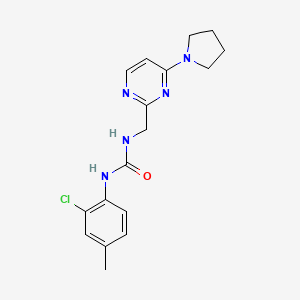
1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as CMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPU is a urea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, due to its urea functionality, shows potential in supramolecular chemistry. Ureidopyrimidones, similar in structure, exhibit strong dimerization through quadruple hydrogen bonding. This property makes them valuable in the design of supramolecular structures (Beijer et al., 1998).
Corrosion Inhibition
Urea-derived Mannich bases demonstrate significant roles as corrosion inhibitors. The inhibition efficiency of these compounds, as shown in studies involving urea derivatives, increases with higher concentrations and is affected by the molecular structure (Jeeva et al., 2015).
CNS Activity
Certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, related to the structure of interest, have been found to exhibit anxiolytic and muscle-relaxant properties. This indicates potential applications in central nervous system (CNS) drug discovery (Rasmussen et al., 1978).
Plant Biology
In the field of plant biology, certain urea derivatives exhibit cytokinin activity, which is essential for plant growth and development. Studies have shown that specific N-phenyl-N'-(4-pyridyl)urea derivatives can act as cytokinins, influencing cell division and differentiation in plants (Takahashi et al., 1978).
Herbicide Development
Urea derivatives also find applications in herbicide development. Compounds like phenyltetrahydropyrimidinones, which share structural similarities, act as preemergence herbicides inhibiting carotenoid biosynthesis in plants (Babczinski et al., 1995).
Synthetic Chemistry
In synthetic chemistry, urea derivatives play a crucial role. Reactions involving compounds with urea functionalities, similar to the compound , have led to the synthesis of diverse organic compounds with potential applications in various fields (Bonacorso et al., 2003).
Pharmaceutical Applications
The structural motif of the compound under discussion is also significant in pharmaceutical research. Urea derivatives have been explored for their biological activities, including their potential as anticancer agents (Feng et al., 2020).
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-4-5-14(13(18)10-12)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSDAUOCDUVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


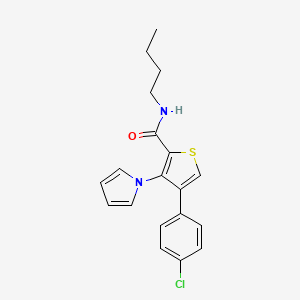
![4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2671323.png)

![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B2671325.png)
![N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1)](/img/structure/B2671326.png)
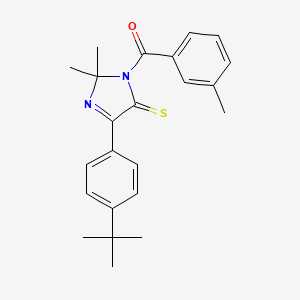
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2671328.png)
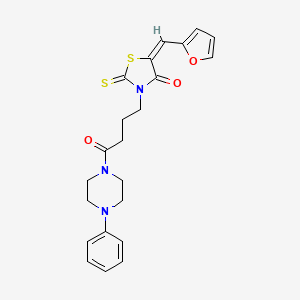
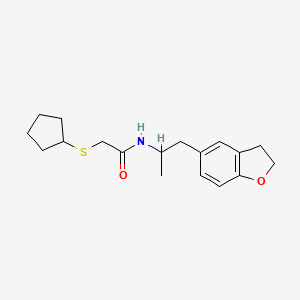
![1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/no-structure.png)


![Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate](/img/structure/B2671339.png)